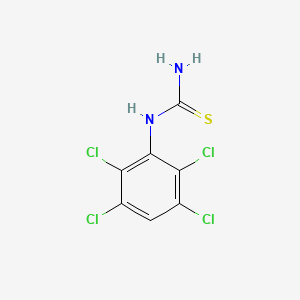
(2,3,5,6-Tetrachlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,5,6-Tetrachlorophenyl)thiourea is an organosulfur compound with the molecular formula C_7H_4Cl_4N_2S It is a derivative of thiourea, where the phenyl group is substituted with four chlorine atoms at the 2, 3, 5, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrachlorophenyl)thiourea typically involves the reaction of 2,3,5,6-tetrachloroaniline with thiourea. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2,3,5,6-Tetrachlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating and an appropriate solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenylthiourea derivatives
Aplicaciones Científicas De Investigación
(2,3,5,6-Tetrachlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2,3,5,6-Tetrachlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it may disrupt cellular processes by interfering with signal transduction pathways or by inducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader range of applications.
Phenylthiourea: Similar structure but without the chlorine substitutions, leading to different chemical properties and reactivity.
Tetrachlorophenylurea: Similar to (2,3,5,6-Tetrachlorophenyl)thiourea but with an oxygen atom instead of sulfur, resulting in different biological activities
Uniqueness
This compound is unique due to the presence of four chlorine atoms on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to other thiourea derivatives. This compound’s specific substitution pattern makes it a valuable tool in various research applications, particularly in studying the effects of halogenation on thiourea derivatives .
Propiedades
Fórmula molecular |
C7H4Cl4N2S |
|---|---|
Peso molecular |
290.0 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrachlorophenyl)thiourea |
InChI |
InChI=1S/C7H4Cl4N2S/c8-2-1-3(9)5(11)6(4(2)10)13-7(12)14/h1H,(H3,12,13,14) |
Clave InChI |
ADNMCQANQLDCQK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)NC(=S)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


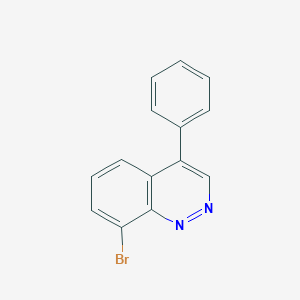
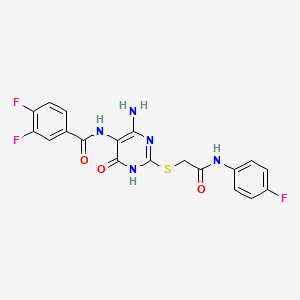
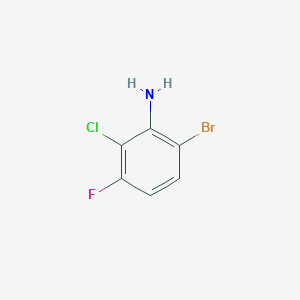

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)
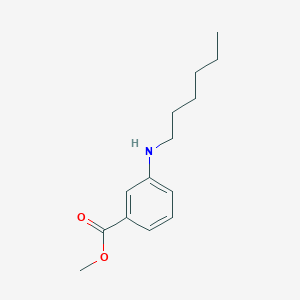

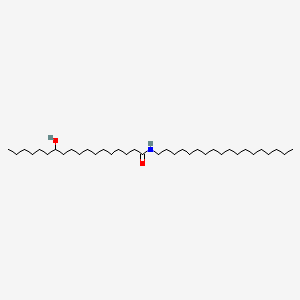
![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)


